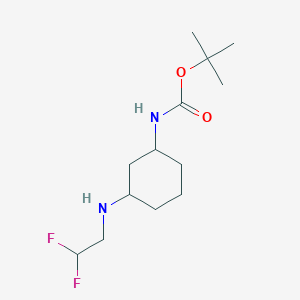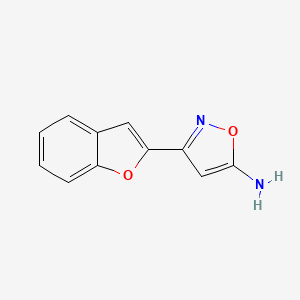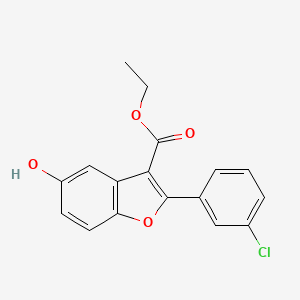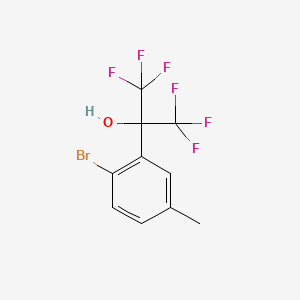
Diethyl(3-chlorophenyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl(3-chlorophenyl)phosphonate is an organophosphorus compound with the molecular formula C10H14ClO3P It is a derivative of phosphonic acid and contains a 3-chlorophenyl group attached to the phosphorus atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Diethyl(3-chlorophenyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with 3-chlorobenzaldehyde in the presence of a base, such as sodium hydride, under reflux conditions. The reaction proceeds via the formation of a phosphonate ester intermediate, which is then hydrolyzed to yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions: Diethyl(3-chlorophenyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The 3-chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions.
Major Products Formed: The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted phosphonates, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Diethyl(3-chlorophenyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the development of corrosion inhibitors and flame retardants.
Mecanismo De Acción
The mechanism of action of diethyl(3-chlorophenyl)phosphonate involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s phosphonate group mimics the natural substrate of the enzyme, leading to competitive inhibition . Additionally, its ability to form stable complexes with metal ions makes it effective in corrosion inhibition .
Comparación Con Compuestos Similares
- Diethyl(4-chlorophenyl)phosphonate
- Diethyl(2-chlorophenyl)phosphonate
- Diethyl(3-bromophenyl)phosphonate
Comparison: Diethyl(3-chlorophenyl)phosphonate is unique due to the position of the chlorine atom on the phenyl ring, which influences its reactivity and interaction with other molecules. Compared to its 2- and 4-chlorophenyl analogs, the 3-chlorophenyl derivative exhibits different steric and electronic properties, affecting its chemical behavior and applications .
Propiedades
Número CAS |
23415-71-6 |
|---|---|
Fórmula molecular |
C10H14ClO3P |
Peso molecular |
248.64 g/mol |
Nombre IUPAC |
1-chloro-3-diethoxyphosphorylbenzene |
InChI |
InChI=1S/C10H14ClO3P/c1-3-13-15(12,14-4-2)10-7-5-6-9(11)8-10/h5-8H,3-4H2,1-2H3 |
Clave InChI |
UZBRFBHQOPBXDL-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C1=CC(=CC=C1)Cl)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-Amino-5-[4-bromo-3-(trifluoromethyl)phenyl]pyrazole Hydrochloride](/img/structure/B13705154.png)

![8-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine-5-carbonitrile](/img/structure/B13705164.png)



